molecular formula C7H8BrClN2 B14049005 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B14049005
M. Wt: 235.51 g/mol
InChI Key: DFNWNRCQZIHVLR-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a nitrogen-containing bicyclic heterocycle with a bromine atom at the 4-position and a hydrochloride salt form. Its molecular formula is C₇H₇BrN₂·HCl, and it serves as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and neuroactive compounds . The hydrochloride salt enhances solubility in aqueous systems, making it suitable for biological assays . Industrially, it is synthesized via bromination of pyrrolo[3,4-b]pyridine precursors using N-bromosuccinimide (NBS) in dichloromethane, often scaled via continuous flow reactors for consistent yields .

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-1-2-10-7-4-9-3-5(6)7;/h1-2,9H,3-4H2;1H

InChI Key

DFNWNRCQZIHVLR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2CN1)Br.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, leading to the formation of the desired brominated product .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrrolo[3,4-b]pyridine derivatives .

Scientific Research Applications

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrogen-containing ring structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from halogen type, substitution position, and salt forms:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen/Substituent Position Key Feature(s)
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride C₇H₇BrN₂·HCl 235.49 Bromine 4 High lipophilicity; HCl salt enhances solubility
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride C₇H₇ClN₂·HCl 191.05 Chlorine 4 Lower molecular weight; reduced steric hindrance
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride C₇H₇BrN₂·HCl 235.49 Bromine 3 Altered electronic effects due to position
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride C₇H₇FN₂·HCl 174.60 Fluorine 3 Enhanced binding affinity via halogen bonding
5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine C₈H₁₀N₂ 134.18 Methyl 5 Increased steric bulk; neutral form

Key Observations :

  • Substitution Position : 4-position derivatives exhibit distinct electronic profiles compared to 3-substituted analogs, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Salt Forms : Hydrochloride salts improve aqueous solubility, critical for pharmacokinetic optimization .

Key Observations :

  • 3-Fluoro analogs leverage fluorine’s electronegativity for targeted protease inhibition, a strategy gaining traction in antiviral research .
  • 4-Chloro compounds are prioritized in neuropharmacology for their GABA receptor modulation, critical for anxiolytic and anticonvulsant drugs .

Key Observations :

  • Position-Specific Halogenation : 4-position bromination is more straightforward due to the reactivity of the pyrrolopyridine core, whereas 3-substitution often requires directed metallation .
  • Salt Formation : HCl gas is commonly bubbled into precursor solutions to generate hydrochloride salts, ensuring high purity .

Biological Activity

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, a compound belonging to the pyrrolo[3,4-b]pyridine family, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its therapeutic implications and mechanisms of action.

  • Molecular Formula : C₇H₈BrClN₂
  • Molecular Weight : 227.51 g/mol
  • CAS Number : 1394117-24-8

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit a wide range of biological activities. These include:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. For instance, studies suggest that certain derivatives can induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some pyrrolo compounds demonstrate effectiveness against bacterial strains, including Mycobacterium tuberculosis, showcasing their potential as antimicrobial agents.
  • Neuroprotective Effects : Investigations have indicated that these compounds may possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases.

Antitumor Activity

A study by Kalai et al. evaluated the cytotoxic effects of pyrrolo[3,4-b]pyridine derivatives on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward non-cancerous cells, highlighting a selective action against malignant cells .

CompoundCell Line TestedIC50 (µM)Remarks
Derivative AOvarian Cancer15Moderate cytotoxicity
Derivative BBreast Cancer20Limited toxicity

Antimicrobial Activity

Research conducted by Deraeve et al. focused on the antimycobacterial activity of pyrrolo[3,4-b]pyridine derivatives. The study demonstrated that these compounds could inhibit the growth of Mycobacterium tuberculosis effectively. The most active compound exhibited an IC50 value comparable to established antimycobacterial drugs .

CompoundActivity AgainstIC50 (µM)
Compound XMycobacterium tuberculosis5.2
Compound YStaphylococcus aureus10.0

Neuroprotective Effects

Pyrrolo[3,4-b]pyridine derivatives have also been investigated for their neuroprotective effects. In vitro studies suggest that these compounds can reduce oxidative stress and neuronal cell death in models of neurodegeneration .

Case Studies

  • Case Study on Antitumor Efficacy : A clinical trial involving a derivative of this compound was conducted with patients suffering from advanced ovarian cancer. Results showed a significant reduction in tumor size in 40% of participants after a treatment regimen lasting three months.
  • Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .

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